molecular formula C20H18O6 B579880 Erythrinin C CAS No. 63807-85-2

Erythrinin C

货号: B579880
CAS 编号: 63807-85-2
分子量: 354.358
InChI 键: NNBVKGDFOQADTG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Erythrinin C involves several steps, including the formation of the core structure through cyclization reactionsThe reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound is less common due to its natural abundance in Pueraria peduncularis. extraction methods from the plant roots involve solvent extraction followed by purification processes such as chromatography to isolate the compound in its pure form .

化学反应分析

Types of Reactions: Erythrinin C undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound, such as quinones, dihydro compounds, and substituted phenyl derivatives .

相似化合物的比较

Erythrinin C is part of the Erythrina genus, which includes several similar compounds such as:

  • Erythroidine
  • Erythramine
  • Erysodine
  • Erysopine
  • Erysocine
  • Erysovine

Uniqueness: this compound stands out due to its specific binding affinity to DHODH and its potent antioxidant properties. Unlike some other compounds in the Erythrina genus, this compound has shown significant potential in the treatment of acute myeloid leukemia, making it a unique and valuable compound in medicinal chemistry .

生物活性

Erythrinin C is a flavonoid compound derived from the root of Pueraria peduncularis, which has garnered attention for its potential therapeutic effects, particularly in the context of acute myeloid leukemia (AML). This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

This compound has been identified as a potent antagonist against dihydroorotate dehydrogenase (DHODH), a crucial enzyme in the de novo pyrimidine biosynthesis pathway. Inhibition of DHODH is significant in cancer therapy, especially for AML, as it can induce differentiation and apoptosis in leukemia cells.

Binding Affinity and Interactions

In silico studies have demonstrated that this compound exhibits a high binding affinity to the DHODH active site. The compound was ranked as the most active among several phytocompounds tested, with a binding energy of -11.395 kcal/mol. This high binding energy indicates strong interactions with the receptor, facilitated by:

  • Hydrogen Bonds : 17 hydrogen bonds with critical residues such as ARG136 and SER305.
  • Hydrophobic Interactions : 22 hydrophobic interactions, which are crucial for the stability of the ligand-receptor complex.

These interactions contribute to this compound's efficacy as a DHODH inhibitor, making it a promising candidate for further development in AML treatment .

Pharmacokinetics and Toxicity Profile

The pharmacokinetic profile of this compound was evaluated using Lipinski’s Rule of Five, which assesses drug-likeness based on molecular properties. The results indicated that this compound meets the criteria for good absorption and distribution while showing minimal toxicity. This profile suggests its potential as a safe therapeutic agent .

Case Study: Acute Myeloid Leukemia

A notable case study involved a 47-year-old woman diagnosed with newly onset AML characterized by high leukocyte counts and specific genetic mutations. While traditional therapies like the 7+3 chemotherapy regimen (cytarabine and an anthracycline) are standard, the introduction of novel agents like this compound could enhance treatment efficacy by targeting DHODH directly .

The integration of this compound into treatment regimens could potentially improve outcomes for patients who do not respond adequately to conventional therapies.

Comparative Analysis of this compound with Other Compounds

To further elucidate the potential of this compound, a comparative analysis with other known DHODH inhibitors was conducted:

CompoundBinding Energy (kcal/mol)Hydrogen BondsHydrophobic Interactions
This compound-11.3951722
Brequinar-9.2062419
Wighteone-11.178N/AN/A
Genistein-8.909N/AN/A

This table illustrates that this compound not only has superior binding affinity but also demonstrates a favorable interaction profile compared to established inhibitors. These characteristics underscore its potential role in AML therapy .

属性

IUPAC Name

4-hydroxy-6-(4-hydroxyphenyl)-2-(2-hydroxypropan-2-yl)-2,3-dihydrofuro[3,2-g]chromen-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O6/c1-20(2,24)16-7-12-14(26-16)8-15-17(18(12)22)19(23)13(9-25-15)10-3-5-11(21)6-4-10/h3-6,8-9,16,21-22,24H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNBVKGDFOQADTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CC2=C(O1)C=C3C(=C2O)C(=O)C(=CO3)C4=CC=C(C=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is Erythrinin C and where is it found?

A1: this compound is an isoflavonoid compound found naturally in several plant species. It was first isolated from the roots of Pueraria peduncularis [, ], a plant with traditional medicinal uses. It has also been identified in other species like Ficus nymphaefolia [], Erythrina caffra [], Erythrina arborescens [], Erythrina poeppigiana [], and Lupinus albus [].

Q2: What are the potential anti-cancer properties of this compound?

A2: Research suggests that this compound exhibits promising anti-tumor activity. In vitro studies have demonstrated its inhibitory effects on lung adenocarcinoma (A549) and breast cancer (MCF-7) cell lines []. Specifically, this compound showed significant inhibition (over 40%) against the A549 lung adenocarcinoma cell line and even more potent inhibition (over 47%) against the MCF-7 breast cancer cell line [].

Q3: How does this compound exert its anti-cancer effects?

A3: While the exact mechanism of action is still under investigation, computational studies propose that this compound might function as an antagonist of dihydroorotate dehydrogenase (DHODH) []. DHODH is an enzyme involved in pyrimidine biosynthesis, a pathway crucial for cell growth and proliferation. Inhibiting DHODH disrupts this pathway, potentially leading to anti-cancer effects, particularly in acute myeloid leukemia (AML) where DHODH is considered a therapeutic target [].

Q4: What is known about the structure of this compound?

A4: this compound is a dihydrofurano-isoflavone []. While the provided abstracts don't detail its exact molecular formula or weight, they emphasize the use of spectroscopic techniques like 1D and 2D NMR, and MS for its structural characterization [, , , , , ]. These techniques help elucidate the compound's structure by analyzing its interactions with electromagnetic radiation and determining its mass-to-charge ratio.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。